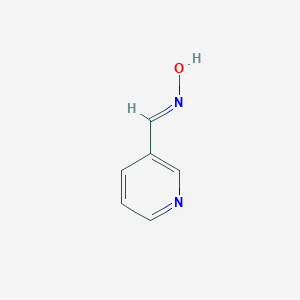

3-Pyridinealdoxime

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1193-92-6 |

|---|---|

Molekularformel |

C6H6N2O |

Molekulargewicht |

122.12 g/mol |

IUPAC-Name |

(NZ)-N-(pyridin-3-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5- |

InChI-Schlüssel |

YBKOPFQCLSPTPV-YVMONPNESA-N |

SMILES |

C1=CC(=CN=C1)C=NO |

Isomerische SMILES |

C1=CC(=CN=C1)/C=N\O |

Kanonische SMILES |

C1=CC(=CN=C1)C=NO |

Andere CAS-Nummern |

51892-16-1 1193-92-6 |

Piktogramme |

Irritant |

Synonyme |

3-pyridine-aldoxime 3-pyridinecarboxaldehyde oxime |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Pyridinealdoxime and Its Derivatives

Catalytic Hydrogenation Routes to 3-Pyridine Aldehyde Precursors

The synthesis of 3-pyridinealdoxime commonly begins with the preparation of its precursor, 3-pyridine aldehyde, through the catalytic hydrogenation of 3-cyanopyridine (B1664610). echemi.comchemicalbook.com This process requires precise control to achieve selective reduction of the nitrile group to an aldehyde, avoiding over-reduction to an amine.

Optimized Reaction Conditions and Catalyst Systems (e.g., Pd/C, Pt-based)

The controlled catalytic hydrogenation of 3-cyanopyridine to 3-pyridine aldehyde is effectively achieved using palladium or platinum-based catalysts. google.com A widely employed method involves using a 5% Palladium on carbon (Pd/C) catalyst in an aqueous acidic medium. The reaction is typically conducted under mild conditions, with pressures below 50 psi and temperatures maintained between 25-35°C to prevent further reduction. The use of an acidic medium, such as hydrochloric acid, is crucial for the reaction's success.

Another effective catalyst is Raney-nickel, particularly in an aqueous medium of a carboxylic acid like acetic acid. google.comgoogleapis.com This method has been shown to produce high yields of nicotinaldehyde. google.com Research has indicated that the choice of acid is significant; strong acids are proposed to be necessary for the selective saturation of the carbon-nitrogen triple bond when using Raney-nickel. google.comgoogleapis.com

Table 1: Optimized Reaction Conditions for 3-Pyridine Aldehyde Synthesis

| Parameter | Specification | Source |

|---|---|---|

| Substrate | 3-Cyanopyridine | echemi.com |

| Catalyst | 5% Pd/C | |

| Acid Medium | HCl (37%) + H₂O (1:2) | |

| Temperature | 25–35°C | |

| Pressure | <50 psi | |

| Yield | ~70% | |

| Catalyst | Raney-nickel | google.comgoogleapis.com |

| Acid Medium | Carboxylic Acid (e.g., Acetic Acid) | google.com |

| Yield | Up to 82% | googleapis.com |

Mechanistic Investigations of Hydrogenation Pathways

The mechanism of catalytic hydrogenation of nitriles to aldehydes involves the formation of an intermediate imine, which is then hydrolyzed to the aldehyde. ajol.info The process is sensitive, as over-reduction can lead to the formation of amines. The presence of a strong acid is believed to poison the catalyst to an extent that suppresses the formation of by-products, thereby favoring the partial hydrogenation to the aldehyde. googleapis.com The reaction is carefully controlled by monitoring the uptake of hydrogen to a stoichiometric equivalent of the nitrile. google.com

Oximation of 3-Pyridine Aldehyde: Advanced Protocols

The subsequent step in the synthesis is the conversion of 3-pyridine aldehyde to this compound through a process called oximation. This involves the reaction of the aldehyde with hydroxylamine (B1172632). nih.gov

Role of Hydroxylamine Hydrochloride and pH Control in Oximation

Hydroxylamine hydrochloride is the key reagent in the oximation of 3-pyridine aldehyde. google.com The reaction is a nucleophilic addition-elimination process. The pH of the reaction medium plays a critical role; the reaction is typically carried out under weakly acidic conditions. A common procedure involves neutralizing the reaction mixture to a pH of approximately 5.5 using a base like sodium carbonate. google.com This specific pH is optimal for the condensation reaction to proceed efficiently. The reaction is generally heated to facilitate the formation of the oxime. google.com

Product Isolation and Purification Techniques for this compound

Following the oximation reaction, this compound often precipitates from the solution upon cooling. The crude product is then collected by filtration. google.com For purification, recrystallization from water is a common and effective method, yielding the final product as white crystals. google.com The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Table 2: Oximation Reaction Conditions for this compound

| Parameter | Specification | Source |

|---|---|---|

| Substrate | 3-Pyridine aldehyde | |

| Oxime Agent | NH₂OH·HCl | |

| pH | 5.5 (adjusted with Na₂CO₃) | |

| Temperature | 65–70°C | |

| Reaction Time | 10 minutes | |

| Yield | 68% |

Alternative Synthetic Strategies for this compound

While the hydrogenation-oximation sequence is a dominant and well-established route, alternative synthetic strategies have been explored. Early methods included the condensation of α-picoline iodomethylate with p-nitrosodimethylaniline, though this approach generally results in lower yields and poses scalability challenges.

More recently, innovative approaches such as the electrochemical synthesis of pyridine (B92270) oximes have been proposed. This method involves the in situ generation of hydroxylamine from the electrocatalytic reduction of nitric oxide in the presence of an aldehyde. rsc.org This strategy avoids the need to handle potentially unstable hydroxylamine and has shown high yields for the production of 2-pyridinealdoxime, suggesting its potential applicability for this compound as well. rsc.org

Direct Synthesis from Pyridine Derivatives

The predominant and industrially significant method for synthesizing this compound involves a two-step process starting from 3-cyanopyridine (also known as 3-pyridine nitrile). This pathway is favored for its efficiency and scalability.

The initial step is the controlled hydrogenation of 3-pyridine nitrile to produce the intermediate, 3-pyridine aldehyde. This reduction is typically performed under mild conditions to prevent over-reduction to the corresponding amine. Key parameters for this reaction include the use of a palladium- or platinum-based catalyst on a carbon support (e.g., 5% Pd/C) in an aqueous acidic medium. The reaction is generally carried out at temperatures between 25–35°C and pressures below 50 psi. The process is halted after the stoichiometric uptake of one molar equivalent of hydrogen, which yields 3-pyridine aldehyde with approximately 70% efficiency.

The subsequent step is the oximation of the 3-pyridine aldehyde intermediate. This is achieved by reacting the aldehyde with hydroxylamine hydrochloride in a weakly acidic environment. The reaction mixture is typically neutralized to a pH of 5.5 with a base like sodium carbonate and gently heated to around 65–70°C for a short period. The hydroxylamine undergoes a nucleophilic addition-elimination reaction with the aldehyde group to form the aldoxime. Upon cooling, the this compound product precipitates and can be purified by recrystallization from water, resulting in a yield of about 68%.

An alternative, though less common, direct synthesis route involves the condensation of α-picoline iodomethylate with p-nitrosodimethylaniline. However, this method generally suffers from lower yields, often below 50%, and presents challenges for large-scale production.

Table 1: Hydrogenation Parameters for 3-Pyridine Aldehyde Synthesis

| Parameter | Specification |

|---|---|

| Substrate | 3-Pyridine nitrile |

| Catalyst | 5% Pd/C |

| Acid Medium | HCl (37%) + H₂O (1:2) |

| Temperature | 25–35°C |

| Pressure | <50 psi |

| Yield | ~70% |

Data from google_search #2

Table 2: Oximation Reaction Conditions for this compound Synthesis

| Parameter | Specification |

|---|---|

| Substrate | 3-Pyridine aldehyde |

| Oxime Agent | NH₂OH·HCl |

| pH | 5.5 (adjusted with Na₂CO₃) |

| Temperature | 65–70°C |

| Reaction Time | 10 minutes |

| Yield | ~68% |

Data from google_search #2

Cycloaddition Reactions in this compound Synthesis

While direct functional group modification of pyridine derivatives is the most common route to this compound, cycloaddition reactions represent an important class of reactions for the synthesis of more complex heterocyclic systems derived from it. Specifically, 1,3-dipolar cycloaddition reactions utilizing this compound or its derivatives as precursors are noted. semanticscholar.org

In these reactions, the oxime can be converted into a nitrone intermediate, which then acts as a 1,3-dipole. This species can react with various dipolarophiles (such as alkenes or alkynes) to form five-membered heterocyclic rings. For instance, fused tetrahydrocyclopenta-isoxazoles have been synthesized through 1,3-dipolar cycloaddition reactions involving pyridinealdoxime. dntb.gov.ua The reaction of this compound with specific compounds can yield complex products with high efficiency under optimized conditions.

Furthermore, formal [3+3] cycloaddition reactions are a practical approach for synthesizing substituted pyridines from enamines and unsaturated aldehydes or ketones, demonstrating a broader strategy for building the pyridine core that could be adapted for complex derivatives. nih.gov Similarly, [3+2] cycloaddition reactions are a cornerstone for creating various five-membered azaheterocycles. mdpi.com

Solvent and Catalyst Optimization in Synthetic Pathways

Optimization of solvents and catalysts is critical for improving the yield, purity, and environmental footprint of this compound synthesis. In the conventional hydrogenation of 3-pyridine nitrile, palladium on carbon (Pd/C) is a widely used catalyst. However, alternatives such as platinum dioxide (PtO₂) have also been explored.

The choice of solvent and acid medium also plays a significant role. While hydrochloric acid is common, substituting it with phosphoric acid or employing acetone-water mixtures has been shown to marginally enhance the stability of the aldehyde intermediate. For related cross-coupling reactions to produce substituted pyridines, the development of advanced catalysts is an active area of research. For example, a recyclable, solid-supported chitosan-based palladium(II) complex (ChsB-Pd 3) has been shown to be highly efficient for Suzuki cross-coupling reactions in aqueous media under microwave irradiation. acs.org This heterogeneous catalyst demonstrates high turnover frequency (TOF) and can be easily recovered and reused, aligning with green chemistry principles. acs.org The optimization of reaction conditions for this catalyst involved screening various solvents and bases, with a 1:1 mixture of ethanol (B145695) and water and sodium bicarbonate as the base proving to be optimal. acs.org

Deep eutectic solvents (DES) based on choline (B1196258) chloride are also emerging as green and effective catalysts and reaction media for various organic transformations, including those that could be applied to the synthesis of pyridine derivatives. dntb.gov.ua

Stereochemical Control in this compound Synthesis

The aldoxime group (-CH=N-OH) of this compound can exist as two geometric isomers: syn and anti (often referred to as E and Z isomers). The orientation of the hydroxyl group relative to the pyridine ring defines the stereochemistry, which can influence the compound's physical properties and reactivity.

Computational studies using methods like CNDO/2 have been employed to investigate the stability of pyridinealdoxime tautomers and stereoisomers. researchgate.net These studies indicate that for pyridinealdoximes, the molecules with the substituent group in the syn-configuration are generally more stable than those with other configurations. researchgate.net The synthesis of aldoximes typically results in a mixture of isomers, and achieving stereochemical control to favor one isomer over the other is a significant challenge. While direct stereocontrolled synthesis of this compound is not widely detailed, research into related oximes has shown that the Z/E isomeric ratio can be influenced by the structure of the starting materials and reaction conditions. juniperpublishers.com The interconversion between isomers may or may not be observed under purification and storage conditions. juniperpublishers.com

Synthesis of Hybrid and Substituted this compound Derivatives

This compound serves as a valuable scaffold for the synthesis of a wide array of hybrid molecules and substituted derivatives with applications in medicinal and materials chemistry.

Hybrid Molecules:

Isatin-Pyridine Oxime Hybrids: Novel hybrids linking an isatin (B1672199) moiety to a pyridinium (B92312) oxime have been synthesized. tandfonline.com A convergent synthetic route involves the reaction of N-(ω-haloalkyl)isatins with pyridine-4-aldoxime (B7857832) in a solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) at elevated temperatures. tandfonline.com

Tacrine-Pyridinium Hybrids: Hybrid molecules connecting 4-pyridinealdoxime (B27919) derivatives to tacrine (B349632) through linear carbon chains of varying lengths have been prepared as potential reactivators of inhibited acetylcholinesterase. nih.gov

Tetrahydroacridine-Pyridine Aldoxime Hybrids: Uncharged reactivators have been designed by synthesizing hybrids of tetrahydroacridine and pyridine-aldoxime. researchgate.netacs.org These complex syntheses can involve multi-step protocols, including transformations to build the desired aldehyde, followed by reaction with hydroxylamine. researchgate.net

Substituted Derivatives:

Fluorinated Pyridines: Methods for synthesizing diversely substituted 3-fluoropyridines have been developed. acs.org One such method involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium complex under blue LED irradiation, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297). acs.orgorganic-chemistry.org

Bis-Pyridinium Monooximes: Asymmetrically substituted 3,3'-bis-pyridinium monooximes, where two pyridine rings are connected by a linker such as an oxopropane or propane (B168953) group, have been synthesized and characterized. nih.gov

Fused Pyridine Derivatives: The reactivity of substituted pyridine carbonitriles can be exploited to build fused heterocyclic systems. For example, treatment of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like ethyl acetoacetate (B1235776) or urea (B33335) leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com Ruthenium-catalyzed cycloisomerization of 3-azadienynes provides another route to substituted pyridines and quinolines. nih.gov

The synthesis of these derivatives often involves standard organic reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and cyclization cascades, starting from functionalized pyridine precursors. mdpi.comfrontiersin.org

Table 3: Examples of Synthesized Hybrid/Substituted this compound Derivatives

| Derivative Type | Synthetic Approach | Key Reagents/Catalysts |

|---|---|---|

| Isatin-Pyridine Oxime Hybrids | Convergent route | N-(ω-haloalkyl)isatins, Pyridine-4-aldoxime, DMF |

| Tacrine-Pyridinium Hybrids | Linkage via carbon chains | Tacrine moiety, 4-Pyridinealdoxime derivatives |

| 3-Fluoropyridines | Photoredox coupling & condensation | α,α-difluoro-β-iodoketones, Silyl enol ethers, fac-Ir(ppy)₃ |

| Bis-Pyridinium Monooximes | Bridging two pyridine rings | This compound derivatives, Linker groups (e.g., oxopropane) |

| Pyrido[2,3-d]pyrimidines | Cyclization of aminopyridine carbonitrile | 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, Ethyl acetoacetate |

Data from google_search #4, 5, 6, 18, 19

Structural Elucidation and Conformational Analysis of 3 Pyridinealdoxime

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the structural analysis of molecules like 3-pyridinealdoxime, providing insights into the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of this compound in solution. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be determined.

A study on syn-pyridine aldoximes reported detailed ¹H and ¹³C NMR data for this compound. cdnsciencepub.com In these studies, samples were prepared as saturated solutions in acetone-d₆ for ¹H NMR and as 1 M solutions in DMSO-d₆ for ¹³C NMR. cdnsciencepub.com The analysis of the proton NMR spectra was facilitated by computer programs like LAME. cdnsciencepub.com

¹H NMR Spectral Data: The observed chemical shifts (in ppm) and coupling constants (in Hz) for syn-3-pyridinealdoxime provide information about the electronic environment of the protons. cdnsciencepub.com For instance, the oxime proton typically appears as a singlet at a distinct chemical shift. The protons on the pyridine (B92270) ring exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.

| Proton | Chemical Shift (ppm) |

|---|---|

| H-2 | 8.65 |

| H-4 | 7.89 |

| H-5 | 7.36 |

| H-6 | 8.54 |

| CH=NOH | 8.14 |

| OH | 11.45 |

¹³C NMR Spectral Data: The ¹³C NMR chemical shifts are sensitive to the electronic structure of the carbon atoms within the molecule. oregonstate.edu The carbon of the oxime group (CH=NOH) and the carbons of the pyridine ring resonate at distinct frequencies, providing further confirmation of the molecular structure. cdnsciencepub.com The chemical shifts are generally measured relative to a standard like tetramethylsilane (B1202638) (TMS). cdnsciencepub.comoregonstate.edu

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 149.3 |

| C-3 | 131.0 |

| C-4 | 134.1 |

| C-5 | 123.7 |

| C-6 | 149.9 |

| CH=NOH | 147.2 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, key functional groups include the O-H group of the oxime, the C=N double bond of the oxime, and the C=C and C=N bonds within the pyridine ring.

The IR spectrum of this compound typically shows a broad absorption band around 3200 cm⁻¹ corresponding to the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime group is usually observed around 1640 cm⁻¹. The presence of the pyridine ring is confirmed by characteristic absorptions for its C=C and C=N stretching vibrations. The analysis of IR spectra, often obtained using the KBr pellet technique, helps in confirming the presence and bonding environment of these key functional groups. lew.rolew.ro

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and details of intermolecular interactions.

Analysis of Bond Lengths, Angles, and Torsional Data

Crystallographic studies on this compound and its metal complexes have yielded detailed geometric parameters. researchgate.netrsc.org For instance, in a study of a zinc(II) complex with this compound, [Zn(acac)₂( (3-py)CHNOH)]·H₂O, the zinc ion is five-coordinated by two acetylacetonate (B107027) (acac⁻) ligands and the pyridyl nitrogen atom of the this compound ligand. nih.gov The bond lengths and angles within the coordinated this compound ligand can be precisely determined from the crystal structure data. nih.gov

In a related study on syn-4-pyridine aldoxime, which provides a useful comparison, the following bond lengths were reported: C(alpha)-C(ring) at 1.469 Å, C=N at 1.275 Å, and N-O at 1.390 Å. cdnsciencepub.com These values are expected to be similar in this compound. The bond angles, such as C(alpha)-C-N (120.0°), C(alpha)-C-H (122.0°), H-C=N (118.0°), and C=N-O (111.1°), define the geometry around the oxime group. cdnsciencepub.com Torsional data reveals the dihedral angles between different planes in the molecule, providing insight into its conformation. cdnsciencepub.com

Intermolecular Interactions and Crystal Packing

The way molecules of this compound are arranged in a crystal is governed by a network of intermolecular interactions. Hydrogen bonding plays a crucial role in the crystal packing of this compound and its derivatives. The oxime's hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the oxime group can act as acceptors.

In the crystal structure of [Zn(acac)₂{(3-py)CHNOH}]·H₂O, the complex molecules interact with lattice water molecules to form a 2D hydrogen-bonding network. researchgate.netnih.gov This demonstrates the importance of hydrogen bonding in stabilizing the crystal structure. The study of intermolecular interactions is essential for understanding the physical properties of the crystalline material. rsc.orgucsb.edu The Cambridge Structural Database (CSD) is a valuable resource for obtaining and analyzing crystal structure data for compounds like this compound. nih.gov

Conformational Preferences and Torsional Dynamics of the Oxime Group

The oxime group in this compound is not necessarily coplanar with the pyridine ring. The degree of rotation around the C-C bond connecting the oxime group to the ring is a key conformational feature.

NMR studies have been used to investigate these conformational preferences in solution. cdnsciencepub.comscholarsportal.info By analyzing long-range coupling constants, specifically the ⁶J(H,H(para)) values, it was determined that the oxime group in this compound is twisted approximately 20° out of the pyridine ring plane. cdnsciencepub.comresearchgate.net

Furthermore, the orientation of the oxime's OH group relative to the pyridine nitrogen can exist in different conformations. For this compound, there is a preference for the C₂-C-C-N trans and C₄-C-C-N cis conformations. cdnsciencepub.com The ratio of the C₂-C-C-N trans to the C₂-C-C-N cis conformations was determined to be 0.60 ± 0.10 from stereospecific five-bond coupling constants (⁵J(H,H(ortho))) in acetone (B3395972) solution. cdnsciencepub.com Ab initio molecular orbital calculations have shown good qualitative agreement with these experimental findings, predicting that a perpendicular conformation of the oxime group relative to the pyridine ring is energetically unfavorable. cdnsciencepub.com The study of these conformational dynamics is crucial for understanding the molecule's reactivity and its interactions with other molecules. tandfonline.com

Planarity versus Twisted Conformations in Solution

The conformational state of this compound in solution has been a subject of detailed spectroscopic investigation. Unlike the analogous pyridine aldehydes, which are considered to be planar, studies utilizing proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy indicate that syn-3-pyridinealdoxime adopts a non-planar, twisted conformation in solution. nih.govnih.gov

Specifically, analysis of the long-range spin-spin coupling constants (⁶J) between the aldoxime proton and the para-proton on the pyridine ring (H,Hpara) suggests that the oxime group (–CH=N–OH) is twisted out of the plane of the pyridine ring by approximately 20 degrees. nih.govnih.gov This deviation from planarity is a significant structural feature of the molecule in a dissolved state.

Further conformational complexity arises from the rotation around the single bond connecting the pyridine ring to the aldoxime carbon. This rotation gives rise to two distinct, non-planar conformers: the C₂CCN trans and the C₂CCN cis conformations. These designations refer to the relative orientation of the C2 atom of the pyridine ring and the nitrogen atom of the oxime group across the C3-C(aldoxime) bond. In an acetone solution, these two conformations exist in a measurable equilibrium. nih.govnih.gov

Influence of Solvent on Conformational Equilibria

The balance between the different conformers of a molecule can often be shifted by changing the polarity of the solvent. However, in the case of this compound, the conformational equilibrium is predicted to be relatively insensitive to the solvent's polarity. nih.gov

Experimental data from NMR studies conducted in acetone-d₆ solution provide a specific snapshot of this equilibrium. nih.gov In this environment, stereospecific five-bond coupling constants (⁵J) were used to determine the relative populations of the two main conformers. nih.govnih.gov The findings are detailed in the table below.

| Conformation | Description | Ratio | Reference |

|---|---|---|---|

| C₂CCN trans | The C2 atom of the pyridine ring and the N atom of the oxime are on opposite sides of the C3-C(aldoxime) bond. | The ratio of trans to cis is 0.60 ± 0.10. | nih.govnih.gov |

| C₂CCN cis | The C2 atom of the pyridine ring and the N atom of the oxime are on the same side of the C3-C(aldoxime) bond. |

Theoretical Studies on Molecular Geometry and Stability

To complement experimental findings, ab initio molecular orbital calculations have been performed to investigate the geometry and energetic stability of this compound's various conformations. nih.gov These theoretical studies provide valuable insights into the molecule's potential energy landscape and are in good qualitative agreement with the experimental results obtained from NMR spectroscopy. nih.gov

The calculations focused on the energy differences between planar and non-planar structures. Key findings from these theoretical models include:

Rotational Barrier: The energy barrier for rotation around the C-C bond connecting the pyridine ring and the oxime group was explored. The calculations predict that the conformation in which the oxime group is perpendicular to the pyridine ring plane is significantly less stable, by about 6 kcal/mol, than the completely planar conformations. nih.gov

Planar vs. Twisted Stability: While the fully planar conformation represents a low-energy state, the calculations support the experimental finding that a slightly twisted conformation is readily adopted. nih.gov

Geometric Parameters: The geometry used for the molecular orbital calculations was derived from established data, including coordinates for the pyridine ring from microwave studies and bond lengths for the oxime moiety from X-ray diffraction studies of related compounds. nih.gov

These theoretical results underscore the energetic favorability of a near-planar, but ultimately twisted, conformation for this compound in its ground state.

Advanced Coordination Chemistry of 3 Pyridinealdoxime

Ligand Design and Coordination Modes

3-Pyridinealdoxime, with its pyridine (B92270) ring and oxime group, demonstrates notable versatility as a ligand in coordination chemistry. Its ability to adopt various coordination modes is a key factor in the formation of a diverse range of metal complexes.

Bidentate Coordination through Pyridine and Oxime Nitrogens

This compound can function as a bidentate ligand, coordinating to a metal center through both the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group. This chelation results in the formation of stable five-membered rings, a common feature in coordination chemistry. The specific tautomeric form of the oxime can influence the binding mode. For instance, the syn-tautomer tends to favor N,O-chelation with certain transition metals. However, coordination is more commonly observed through the two nitrogen atoms. studiamsu.md This bidentate chelation has been observed in complexes with various transition metals, leading to stable molecular structures. researchgate.net

Bridging Ligand Behavior in Polynuclear Complexes

Beyond simple chelation, this compound and its derivatives are adept at acting as bridging ligands, connecting two or more metal centers to form polynuclear complexes. researchgate.net This bridging can occur in several ways. The deprotonated oximate group is a particularly effective bridging moiety. For example, in some heterodinuclear complexes, three oximato groups bridge two different metal ions, creating a stable assembly with intramolecular metal-metal distances in the range of 3.4–3.7 Å. acs.org The ligand can also adopt a monodentate bridging fashion, coordinating to one metal via the pyridyl nitrogen while the oxime group interacts with a second metal center. This behavior is crucial in the construction of coordination polymers and extended networks. researchgate.netacademie-sciences.frub.edu The versatility of this compound as a bridging ligand has led to the synthesis of di-, tri-, and even higher nuclearity clusters with interesting structural and magnetic properties. acs.orgresearchgate.netcapes.gov.br

Formation and Characterization of Metal Complexes

The reaction of this compound with various metal salts under different conditions yields a wide array of coordination complexes. These complexes are typically characterized using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Transition Metal Complexes (e.g., Zn(II), Cu(II), Ni(II), Co(III), Ir(III), Pt(II))

This compound readily forms complexes with a variety of transition metals.

Zinc(II): The reaction of this compound with zinc(II) sources can lead to both mononuclear and dinuclear complexes. For example, the complex [Zn(acac)2{(3-py)CHNOH}]·H2O features a five-coordinate Zn(II) ion bound to two acetylacetonate (B107027) ligands and one this compound ligand through its pyridyl nitrogen. nih.govkab.ac.ug In contrast, the dinuclear complex [Zn2(O2CMe)4{(3-py)CHNOH}2] exhibits a classic paddle-wheel structure where each zinc ion is coordinated to four carboxylate groups and one this compound ligand. nih.govkab.ac.ug

Copper(II): Copper(II) complexes with 3- and 4-pyridinealdoxime (B27919) have been prepared and studied. akjournals.com Spectroscopic data for [Cu(Py3-CHNOH)2Cl2] suggest a polymeric structure with a distorted octahedral environment around the copper(II) ions. akjournals.com The study of Cu(II) complexes with a series of pyridine-oxime ligands, including this compound, has provided insights into the factors governing supramolecular connectivity. nih.govresearchgate.net

Nickel(II): Nickel(II) complexes of this compound have been synthesized, often resulting in polynuclear structures. researchgate.netcapes.gov.br For instance, wheel-like hexanuclear Ni(II) complexes with the formula [Ni6(O2CR)6{(py)C(H)NO}6] have been characterized, where the deprotonated this compound acts as a bridging ligand. capes.gov.brrsc.org

Cobalt(III): Mononuclear cobalt(III) complexes of the type [Co(pao)2(L-L)]+, where paoH is 2-pyridinealdoxime and L-L is a bidentate N,N'-donor ligand like 1,10-phenanthroline (B135089) or 2,2'-bipyridine, have been synthesized. nih.govresearchgate.netresearchgate.net In these complexes, the Co(III) ion is in a six-coordinate environment, bound to two deprotonated 2-pyridinealdoxime ligands and one L-L ligand. nih.govresearchgate.net

Iridium(III): A series of Iridium(III) complexes with the general formula [Ir(C^N)2(pyrald)] have been synthesized, where pyrald is pyridine-2-aldoxime (B213160) and C^N represents various cyclometalating ligands. bsb-muenchen.deresearchgate.net X-ray crystallography of [Ir(phquinox)2(pyrald)] confirmed the expected bidentate chelation of the ligands. researchgate.netbsb-muenchen.de

Platinum(II): Platinum(II) complexes incorporating pyridine-2-aldoxime have been prepared and characterized. acs.orgresearchgate.net For example, bis(pyridine-2-carboxaldoximinato)platinum(II) forms a dihydrate and has been studied for its structural and chemical properties. acs.org

Lanthanide (III) Coordination Clusters

The use of pyridyl oximes, including derivatives of this compound, has been extended to the synthesis of 3d-4f heterometallic complexes, particularly with lanthanide(III) ions. rsc.org These complexes are of interest for their potential as single-molecule magnets and for molecular magnetic refrigeration. Dinuclear Co(III)/Dy(III) complexes have been synthesized using various 2-pyridyloximate ligands, resulting in compounds like [CoDy(pao)3(NO3)3]. rsc.org The combination of different chelating and bridging ligands in this area has led to the formation of polynuclear Cu(II)/Ln(III) clusters with interesting magnetic properties. bac-lac.gc.ca

Structural Diversity of this compound Metal Complexes

The coordination of this compound to metal ions gives rise to a remarkable structural diversity, ranging from simple mononuclear species to complex polynuclear clusters and coordination polymers. researchgate.netacs.orgresearchgate.netnih.govkab.ac.ugnih.govbsb-muenchen.de

In mononuclear complexes , this compound can act as either a monodentate or a bidentate ligand. nih.govnih.gov For example, in [Zn(acac)2{(3-py)CHNOH}]·H2O, it coordinates in a monodentate fashion through the pyridyl nitrogen. nih.govkab.ac.ug In contrast, in some Co(III) complexes with 2-pyridinealdoxime, the ligand acts as a bidentate chelate. nih.govresearchgate.net

Polynuclear complexes showcase the bridging capabilities of the ligand. Dinuclear "paddle-wheel" structures are observed in zinc(II) carboxylate chemistry. nih.govkab.ac.ug Trinuclear and even higher nuclearity clusters are also known, particularly with other pyridyl oxime derivatives. acs.orgresearchgate.netcapes.gov.br For instance, hexanuclear, wheel-like clusters of Ni(II) and Mn(II) have been formed using 2-pyridinealdoxime and carboxylates. capes.gov.brrsc.org The structural diversity is further enhanced by the ability of the ligand to participate in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net

The table below summarizes the structural features of some representative metal complexes of pyridinealdoximes.

| Complex Formula | Metal Ion | Nuclearity | Key Structural Features | Reference(s) |

| [Zn(acac)2{(3-py)CHNOH}]·H2O | Zn(II) | Mononuclear | Five-coordinate Zn(II) with monodentate this compound. | nih.govkab.ac.ug |

| [Zn2(O2CMe)4{(3-py)CHNOH}2] | Zn(II) | Dinuclear | Paddle-wheel structure with monodentate this compound. | nih.govkab.ac.ug |

| [Cu(Py3-CHNOH)2Cl2] | Cu(II) | Polymeric | Distorted octahedral Cu(II) in a polymeric structure. | akjournals.com |

| [CoIII(pao)2(phen)]Cl·2H2O | Co(III) | Mononuclear | Six-coordinate Co(III) with two bidentate 2-pyridinealdoxime anions. | nih.govresearchgate.net |

| [Ir(phquinox)2(pyrald)] | Ir(III) | Mononuclear | Octahedral Ir(III) with bidentate pyridine-2-aldoxime. | researchgate.netbsb-muenchen.de |

| [Ni6(O2CMe)6{(py)C(H)NO}6] | Ni(II) | Hexanuclear | Wheel-like cluster with bridging deprotonated 2-pyridinealdoxime. | capes.gov.brrsc.org |

| [CoDy(pao)3(NO3)3] | Co(III), Dy(III) | Dinuclear | Heterometallic complex with bridging deprotonated 2-pyridinealdoxime. | rsc.org |

This structural versatility underscores the importance of this compound and its isomers as valuable building blocks in the design and synthesis of new coordination compounds with tailored properties.

Trinuclear and Tetranuclear Clusters

The use of this compound, often abbreviated as (3-py)CHNOH, in transition metal cluster chemistry has not been as extensively developed as that of its 2-pyridyl counterpart, which is known to produce a large variety of high-nuclearity clusters. Research on this compound has predominantly yielded complexes of lower nuclearity.

A notable example is the dinuclear zinc(II) complex, [Zn₂(O₂CMe)₄{(3-py)CHNOH}₂] (2). christuniversity.in This compound displays a classic paddle-wheel structure, where two zinc(II) ions are bridged by four acetate (B1210297) ligands. christuniversity.in Each zinc center is five-coordinate, featuring a square pyramidal geometry. christuniversity.in The basal plane is occupied by four oxygen atoms from the bridging carboxylate groups, while the apical position is filled by the pyridyl nitrogen atom of a monodentate this compound ligand. christuniversity.inrsc.org In this configuration, the oxime group of the ligand is not coordinated to the metal center.

The formation of this dinuclear structure, as opposed to higher nuclearity clusters, highlights the coordinating preference of this compound. Acting as a monodentate N-donor ligand, it occupies a terminal position on the pre-formed dinuclear zinc acetate core. This contrasts sharply with the behavior of 2-pyridinealdoxime, whose deprotonated form frequently acts as a bridging ligand via both its N and O atoms, facilitating the assembly of larger trinuclear, tetranuclear, and even hexanuclear clusters. capes.gov.brrsc.org The literature to date does not feature structurally characterized trinuclear or tetranuclear clusters based solely on the this compound ligand, suggesting this remains an open area for synthetic exploration.

Supramolecular Assembly and Coordination Polymers

The ability of this compound to participate in directed non-covalent interactions, particularly hydrogen bonding, has been effectively utilized in the construction of supramolecular assemblies and coordination polymers.

In the mononuclear complex [Zn(acac)₂{(3-py)CHNOH}]·H₂O (1·H₂O), where acac⁻ is the pentane-2,4-dionato anion, the this compound ligand coordinates to the five-coordinate Zn(II) ion only through its pyridyl nitrogen. christuniversity.in The uncoordinated oxime group, however, plays a crucial role in the crystal packing. Through hydrogen bonds involving the oxime group and lattice water molecules, individual complex units self-assemble into a 2D supramolecular network. christuniversity.innih.gov

A more deliberate approach to supramolecular synthesis has been employed to create one-dimensional (1-D) coordination polymers. acs.orgrsc.org By combining Co(II) or Ni(II) acetylacetonate-based complexes with this compound (abbreviated as 3-Hoxpy in these studies), researchers have successfully assembled 1-D chains linked by predictable O-H···N hydrogen bonds between the oxime moieties of adjacent complexes. rsc.orgacs.org This strategy relies on fine-tuning the electrostatic potential surfaces of competing hydrogen-bond acceptor sites on the metal complex to favor the desired oxime-oxime interaction over other potential binding modes. acs.orgrsc.org This work established a robust protocol for the reproducible synthesis of these targeted supramolecular products, demonstrating how the seemingly weaker coordinating isomer can be a powerful tool in crystal engineering. acs.orgrsc.org Studies using Cu(II) complexes with acetylacetonate-based anions and this compound have also been explored to rationalize the appearance of specific supramolecular interactions based on electrostatic contributions. researchgate.net In these structures, this compound typically coordinates to the metal center via the pyridine nitrogen atom, leaving the oxime group available for building the extended supramolecular architecture. ijsrp.org

Physicochemical Properties of Metal Complexes

The physicochemical properties of metal complexes containing this compound are less documented than those of the more common 2-pyridyl isomer. Characterization has often been limited to fundamental structural and spectroscopic methods.

Spectroscopic Signatures (UV-Vis, Emission Spectroscopy)

The characterization of this compound complexes, such as the zinc compounds [Zn(acac)₂{(3-py)CHNOH}]·H₂O and [Zn₂(O₂CMe)₄{(3-py)CHNOH}₂], has been confirmed through standard spectroscopic techniques, including IR and NMR spectroscopy. christuniversity.inichem.md Similarly, Co(II) and Ni(II) coordination polymers have been analyzed with IR spectroscopy and thermogravimetric analysis (TGA). nih.gov

However, detailed studies on the electronic absorption (UV-Vis) and, in particular, the photoluminescence properties of this compound complexes are not widely reported in the literature. While the zinc(II) complexes of the isomeric 2-pyridinealdoxime have been shown to exhibit photoluminescence, similar detailed investigations for the this compound analogues are scarce. rsc.org This suggests that the exploration of the photophysical properties of these materials is an emerging area of interest.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of metal complexes is crucial for applications in catalysis, sensing, and materials science. iitk.ac.inacs.org While the redox properties of numerous transition metal complexes with the 2-pyridyl isomer of pyridinealdoxime have been thoroughly investigated using techniques like cyclic voltammetry, there is a notable lack of such data for complexes of this compound. researchgate.netrsc.orgresearchgate.netrsc.org The existing literature on structurally characterized complexes of this compound, such as those with the redox-inactive Zn(II) ion or the structurally-focused Co(II) and Ni(II) polymers, has not emphasized the investigation of their electrochemical properties. christuniversity.inacs.org Consequently, the redox behavior of this compound complexes remains a largely unexplored facet of their coordination chemistry.

Magnetic Properties and Single Molecule Magnet Potential

The field of molecular magnetism has greatly benefited from the use of pyridyl oxime ligands, especially 2-pyridyl oximes, which have been instrumental in designing high-spin clusters and Single-Molecule Magnets (SMMs). rsc.orgmdpi.com These ligands can mediate magnetic exchange interactions between metal centers, leading to interesting bulk magnetic properties.

For this compound, however, the investigation into the magnetic properties of its complexes is in its infancy. The reported dinuclear and mononuclear zinc(II) complexes are diamagnetic due to the d¹⁰ electronic configuration of the Zn(II) ion. christuniversity.in Studies on coordination polymers involving paramagnetic Co(II) and Ni(II) ions with this compound have focused primarily on their structural assembly through hydrogen bonding rather than on a detailed analysis of their magnetic behavior. acs.org While high-spin Ni(II) and Co(II) complexes can exhibit significant magnetic anisotropy, a prerequisite for SMM behavior, there are currently no reports of SMM properties for any complex containing this compound. rsc.orgscielo.br This area remains underdeveloped compared to the rich magnetochemistry of the 2-pyridyl and other oxime systems.

Activation of Pyridyl Oximes by Metal Centers towards Further Reactions

The coordination of a ligand to a metal center can significantly alter its reactivity, leading to metal-assisted transformations or activation. While this is a well-documented phenomenon for 2-pyridyl oximes, which can undergo metal-promoted reactions, examples involving this compound are less common but have been observed.

A notable instance of activation involves the generation of the 3-pyridylmethaniminoxyl radical . This radical species was formed from the parent this compound through two methods: γ-irradiation of the solid oxime and, more significantly, by incorporating the this compound molecule into the channels of a thermally activated pentasil zeolite, ZSM-5. The formation of the radical within the zeolite channels demonstrates a form of host-guest activation. The resulting radical was studied using electron paramagnetic resonance (EPR) spectroscopy, which revealed a characteristic powder pattern. The assignment of the complex hyperfine structure in the anisotropic EPR spectra to couplings with the ¹⁴N and ¹H nuclei of the radical's Z geometrical isomer was substantially supported by density functional theory (DFT) calculations. This work illustrates how the environment, in this case, the confined space within a zeolite, can facilitate the activation of the this compound molecule to form a stable radical species.

Reactivity and Mechanistic Studies of 3 Pyridinealdoxime

Oxidation Reactions and Product Formation

The oxime group of 3-pyridinealdoxime is susceptible to oxidation, leading to the formation of various products depending on the oxidizing agent and reaction conditions.

Conversion to Nitriles and Carboxylic Acids

Oxidation of this compound can yield 3-cyanopyridine (B1664610) (a nitrile) or 3-pyridinecarboxylic acid (nicotinic acid). The specific product formed is dependent on the strength of the oxidizing agent and the reaction parameters. For instance, milder oxidizing agents might favor the formation of the nitrile, while stronger agents under harsher conditions, such as with potassium permanganate (B83412) (KMnO4) or acidified potassium dichromate (K2Cr2O7) under reflux, can lead to the carboxylic acid. savemyexams.com The hydrolysis of the initially formed nitrile can also produce the carboxylic acid. savemyexams.combyjus.com

The general transformation can be summarized as follows:

| Reactant | Oxidizing Agent | Major Product |

|---|---|---|

| This compound | Mild Oxidizing Agent | 3-Cyanopyridine |

| This compound | Strong Oxidizing Agent (e.g., KMnO4) | 3-Pyridinecarboxylic Acid |

N-Oxide Formation

The nitrogen atom of the pyridine (B92270) ring in this compound can be oxidized to form this compound N-oxide. This reaction is typically carried out using peroxy acids, such as peroxybenzoic acid or hydrogen peroxide in acetic acid. wikipedia.orgbme.hu The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. chemicalbook.comscripps.edu For example, pyridine N-oxides can be used as intermediates in the synthesis of other substituted pyridines. wikipedia.org The oxidation of pyridine compounds to their corresponding N-oxides can be achieved with high efficiency and purity. google.com

Reduction Reactions and Derivatives

The oxime functional group and the pyridine ring of this compound can undergo reduction to yield various saturated derivatives.

Formation of Amines (e.g., via Lithium Aluminum Hydride)

The reduction of the oxime group in this compound leads to the formation of the corresponding primary amine, 3-(aminomethyl)pyridine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically employed for this transformation. du.ac.inlumenlearning.com LiAlH4 is a strong source of hydride ions and is capable of reducing a wide range of functional groups, including oximes, amides, and nitriles. masterorganicchemistry.compressbooks.pub The reaction is generally carried out under anhydrous conditions in solvents like diethyl ether or tetrahydrofuran. du.ac.in

The reduction process can be represented as:

| Reactant | Reducing Agent | Major Product |

|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH4) | 3-(Aminomethyl)pyridine |

Conversion to Piperidine (B6355638) Derivatives

Complete reduction of the pyridine ring in this compound results in the formation of piperidine derivatives. This hydrogenation can be achieved using various catalytic systems under specific conditions. For example, catalytic hydrogenation over a nickel catalyst at elevated temperature and pressure can reduce the pyridine ring to a piperidine ring. chemicalbook.comnih.gov Modern methods also employ catalysts based on rhodium or ruthenium for the stereoselective hydrogenation of substituted pyridines to piperidines. nih.govnih.gov The specific conditions, such as the choice of catalyst, solvent, temperature, and pressure, are crucial for achieving high yields and selectivity. nih.gov

Substitution Reactions

The pyridine ring of this compound can participate in substitution reactions. Pyridines are generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. When such reactions do occur, they typically happen at the C-3 and C-5 positions. chemicalbook.com Conversely, nucleophilic substitution reactions are favored at the C-2, C-4, and C-6 positions. chemicalbook.com For this compound, electrophilic substitution would be expected to occur primarily at the C-4 position under forcing conditions. The reactivity can be further modified by N-oxide formation, which can facilitate nucleophilic substitution. scripps.edu

Nucleophilic Substitution at Pyridine Nitrogen or Alpha Carbon

This compound, with its electron-rich nature, is susceptible to nucleophilic substitution reactions. These reactions can occur at two primary sites: the pyridine nitrogen and the alpha carbon (the carbon atom adjacent to the oxime group).

The reactivity of the pyridine ring is a key factor in these transformations. The electronegative nitrogen atom in the pyridine ring reduces the electron density at the 2, 4, and 6 positions, making these sites susceptible to nucleophilic attack. wikipedia.orguoanbar.edu.iqmatanginicollege.ac.in Consequently, nucleophiles can attack the pyridine nitrogen, leading to the formation of various substituted products that are valuable in organic synthesis.

Simultaneously, the carbon atom bonded to the oxime group (the alpha carbon) also serves as a site for nucleophilic substitution. Density functional theory (DFT) calculations have been employed to study the mechanisms of nucleophilic substitution of various compounds, including those with a pyridine nucleophile attacking an unsaturated carbon center. nih.gov These theoretical studies provide insights into the transition states and reaction pathways, contributing to a deeper understanding of the reactivity of compounds like this compound. nih.gov

The susceptibility of both the pyridine nitrogen and the alpha carbon to nucleophilic attack underscores the versatile reactivity of this compound and its potential as a building block for synthesizing a diverse range of substituted pyridine derivatives.

Electrophilic Aromatic Substitution (e.g., at C-4 position)

The pyridine ring in this compound is generally less reactive towards electrophilic aromatic substitution compared to benzene. This reduced reactivity is attributed to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. uoanbar.edu.iq This behavior is similar to that of other deactivated aromatic systems like nitrobenzene. wikipedia.orguoanbar.edu.iq

Despite this general deactivation, electrophilic substitution can be achieved under more forceful conditions, such as at elevated temperatures or with the use of potent electrophiles. When these reactions do occur, the substitution is directed primarily to the C-4 position. The substitution pattern is governed by the stability of the carbocation intermediate formed during the reaction. libretexts.org For pyridine, attack at the 3-position (and by extension, the 5-position) is generally favored in electrophilic substitutions because the resulting intermediate is more stable. uoanbar.edu.iq However, the presence of the aldoxime group at the 3-position influences the regioselectivity, directing incoming electrophiles to the C-4 position.

The difficulty of electrophilic substitution is further compounded in acidic media, where the pyridine nitrogen can be protonated. This protonation results in the formation of a pyridinium (B92312) ion, which is even more deactivated towards electrophilic attack due to the positive charge on the nitrogen. uoanbar.edu.iq

Cycloaddition Reactions and Heterocyclic Synthesis

This compound serves as a valuable precursor in cycloaddition reactions, particularly in the synthesis of various heterocyclic compounds. One notable application is its participation in [3+2] cycloaddition reactions. For instance, the reaction of this compound with other reactants can lead to the formation of new heterocyclic rings. semanticscholar.org

Research has demonstrated the successful use of this compound in 1,3-dipolar cycloaddition reactions for the synthesis of fused tetrahydrocyclopenta-isoxazoles. dntb.gov.ua These reactions highlight the utility of the oxime functionality in constructing complex molecular architectures.

The versatility of this compound extends to its use in multicomponent reactions for the synthesis of novel heterocyclic systems. For example, it can be employed in condensation reactions with other reagents to form substituted 1,2,4,5-oxadiazaboroles. researchgate.net These synthetic methodologies showcase the importance of this compound as a building block in the field of heterocyclic chemistry.

Role in Reaction Mechanisms (e.g., nucleophilic addition-elimination in oximation)

This compound plays a significant role in various reaction mechanisms, most notably in the process of oximation. The formation of this compound itself from 3-pyridine aldehyde and hydroxylamine (B1172632) proceeds through a nucleophilic addition-elimination mechanism. semanticscholar.org In this reaction, the nucleophilic hydroxylamine attacks the carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the C=N double bond of the oxime. rsc.org

The mechanism of reactions involving pyridine aldoximes has been a subject of detailed study. For instance, theoretical studies have been conducted to understand the reactivation of inhibited acetylcholinesterase by pyridine aldoximes. These studies often reveal a multi-step process involving addition and elimination steps. scienceopen.comresearchgate.net The initial step is typically the nucleophilic attack of the oxime on a phosphorus center, forming a trigonal bipyramidal intermediate. scienceopen.com This is followed by an elimination step to regenerate the active enzyme. The rate-determining step in these reactions can vary depending on the specific reactants and conditions. researchgate.net

Micellar Catalysis and Decomposition Kinetics

The chemical behavior of this compound, including its decomposition and catalytic activity, can be significantly influenced by the presence of micelles. Micellar catalysis, a phenomenon where the rate of a chemical reaction is altered by the presence of micelles, has been explored for reactions involving pyridine-based oximes. rsc.orgmdpi.com

Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB) and cetylpyridinium (B1207926) bromide (CPB), can form micelles that accelerate the hydrolysis of phosphate (B84403) and thiophosphate esters by pyridinealdoxime oximates. researchgate.netresearchgate.net The catalytic effect is attributed to the concentration of both the reactants in the micellar pseudophase and favorable electrostatic interactions. researchgate.net The efficiency of this micellar catalysis can be influenced by factors such as the pH, the concentration of the oximate, and the structure of the surfactant. researchgate.net For instance, pyridinium-based surfactants have been shown to exhibit a greater catalytic effect than ammonium-based ones. researchgate.net

The decomposition kinetics of pyridinium aldoximes have also been investigated in aqueous solutions. The stability of these compounds is often pH and temperature-dependent. nih.gov For example, the decomposition of some bis(pyridinium) aldoximes in aqueous phosphate buffers follows first-order kinetics at mid-range pH values, consistent with hydroxide-promoted decomposition. nih.gov The breakdown of these molecules can lead to a variety of products through different decomposition routes. nih.govacs.org

Biological and Medicinal Applications of 3 Pyridinealdoxime and Its Analogs

Acetylcholinesterase Reactivation in Organophosphate Poisoning

Organophosphate (OP) compounds, found in pesticides and chemical warfare agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis. The primary therapeutic intervention involves the administration of an oxime, which acts as a reactivator to restore enzyme function. 3-Pyridinealdoxime and its structural analogs, particularly uncharged derivatives like 3-hydroxy-2-pyridine aldoxime, have emerged as a significant area of research. researchgate.net These compounds are investigated for their potential to cleave the covalent bond formed between the organophosphate and the serine residue in the active site of AChE, thereby regenerating the active enzyme. acs.org Unlike standard quaternary pyridinium (B92312) oximes, which are permanently charged, certain uncharged this compound analogs are studied for their potential to cross the blood-brain barrier, offering a possible advantage in treating the central nervous system effects of OP poisoning. researchgate.netscienceopen.comnih.gov

The effectiveness of a potential oxime antidote is quantified through in vitro studies that measure its ability to reactivate OP-inhibited AChE. These assessments provide crucial data on the speed and efficiency of the reactivation process, forming the basis for further development.

The performance of novel this compound analogs is frequently benchmarked against clinically used oximes such as Pralidoxime (B1201516) (2-PAM), Obidoxime (B3283493), and HI-6. Research has shown that the reactivation efficiency is highly dependent on both the specific organophosphate inhibitor and the structure of the oxime. researchgate.netescholarship.org

A series of 3-hydroxy-2-pyridine aldoxime compounds were designed and tested as reactivators for human acetylcholinesterase (hAChE) inhibited by various OPs. scilit.com For certain OPs, the reactivation rates of some of these novel oximes were found to be greater than that of 2-PAM and comparable to HI-6. researchgate.netscilit.com For instance, in one study, certain 3-hydroxy-2-pyridine aldoxime derivatives were more potent reactivators of phosphylated butyrylcholinesterase (BChE) than HI-6 or 2-PAM, especially against cyclosarin (B1206272) inhibition, where reactivation rates were up to 100- and 6-times that of 2-PAM and HI-6, respectively. escholarship.org However, for tabun-inhibited AChE, these analogs were not effective. escholarship.org

In another comparison involving paraoxon-inhibited chick skeletal muscle, pralidoxime was found to be more effective than obidoxime, which in turn was more effective than HI-6. ircmj.com Studies on rat brain AChE inhibited by various nerve agents showed that the efficacy of new oximes varied significantly with the agent; for example, HI-6 was superior for sarin-inhibited AChE, while obidoxime was among the best for VX-inhibited AChE. upol.czupol.cz Specifically, some nonquaternary pyridine (B92270) aldoximes have been reported as equally or more efficient reactivators for OP-inhibited hAChE compared to HI-6 and obidoxime. researchgate.net

| Oxime Analog | Organophosphate | Comparative Efficiency | Source(s) |

| 3-Hydroxy-2-pyridine aldoxime derivatives (16, 17, 18) | VX, Sarin, Paraoxon | Greater than 2-PAM, comparable to HI-6 | researchgate.netscilit.com |

| Phenyltetrahydroisoquinoline (PIQ) aldoximes | Cyclosarin-inhibited BChE | Up to 100-fold > 2-PAM; 6-fold > HI-6 | escholarship.org |

| Phenyltetrahydroisoquinoline (PIQ) aldoximes | Tabun-inhibited AChE | Ineffective | escholarship.org |

| 3-hydroxy-2-pyridine aldoxime (Compound 3) | VX-inhibited hAChE | Similar first-order rate constant to 2-PAM | researchgate.net |

| Uncharged 3-hydroxy-2-pyridine aldoxime conjugates | Sarin, VX, Tabun-inhibited AChE | Similar or superior to known quaternary pyridinium reactivators | researchgate.net |

| Oxime | Inhibited Enzyme | kr (min⁻¹) | KD (mM) | Source(s) |

| 3-hydroxy-2-pyridinealdoxime | VX-inhibited hAChE | 0.5 ± 0.1 | 32 ± 11 | scienceopen.complos.org |

| 3-hydroxy-2-pyridine amidoxime | VX-inhibited hAChE | 0.08 ± 0.1 | - | researchgate.net |

| Pralidoxime (2-PAM) | VX-inhibited hAChE | 0.06 ± 0.01 | - | researchgate.net |

| Oxime 3a (a monopyridinium oxime) | VX-inhibited AChE | 0.012 | 0.120 | jcu.cz |

| Oxime 4 (2-PAM) | VX-inhibited AChE | 0.047 | 0.127 | jcu.cz |

Understanding the precise molecular mechanism of reactivation is crucial for the rational design of more effective antidotes. Computational chemistry and structural biology provide powerful tools to elucidate these mechanisms at an atomic level.

Computational methods such as Density Functional Theory (DFT) and molecular docking have been employed to investigate the reactivation mechanism of OP-inhibited AChE by this compound analogs. scienceopen.comresearchgate.netplos.org DFT calculations have been used to map the potential energy surface of the reactivation reaction, revealing the energy barriers associated with different steps. scienceopen.complos.orgacs.org

Studies comparing neutral oximes (like 3-hydroxy-2-pyridinealdoxime) with charged oximes (like Pralidoxime) found that the rate-determining energy barrier was approximately 5.0 kcal/mol lower for the neutral compounds. scienceopen.complos.org The calculated activation barrier for the reactivation process by 3-hydroxy-2-pyridinealdoxime was found to be 2.6 kcal/mol. scienceopen.complos.org The proposed mechanism is typically a two-step process: a nucleophilic attack by the oximate anion on the phosphorus atom of the organophosphate, forming a pentavalent intermediate, followed by the cleavage of the bond to the enzyme's serine residue, releasing the regenerated enzyme. acs.orgacs.org For neutral oximes, the initial nucleophilic attack is often the rate-determining step. scienceopen.complos.org

Molecular docking studies provide insights into how oximes orient themselves within the AChE active site gorge to facilitate reactivation. scienceopen.complos.org For reactivation to occur, the oxime's nucleophilic oxygen must be positioned correctly to attack the phosphorus atom of the OP moiety bound to Ser203 in the catalytic active site. acs.org

Docking studies of 3-hydroxy-2-pyridinealdoxime have shown that its binding affinity within the active-site gorge can be relatively poor compared to more complex or charged oximes. scienceopen.complos.org These simpler neutral molecules may lack strong interactions with key amino acid residues. scienceopen.complos.org However, interactions have been observed, such as cation-pi interactions between the oxime's aromatic ring and arginine residues (Arg296). scienceopen.com More complex analogs that include peripheral site ligands can achieve better stabilization through pi-pi stacking interactions with aromatic residues at the peripheral anionic site (PAS), such as Tyr72 and Trp286, and with residues near the choline-binding site, like Tyr337. scienceopen.complos.orgnih.gov These interactions help to anchor the molecule, correctly positioning the oxime group for the nucleophilic attack. escholarship.org

Computational Studies on Reactivation Pathways (e.g., DFT, Molecular Docking)

Preclinical Evaluation and In Vivo Efficacy Studies

The therapeutic potential of acetylcholinesterase (AChE) reactivators, particularly in the context of organophosphate (OP) poisoning, is rigorously assessed through in vivo efficacy studies. nih.gov These studies are critical for determining the therapeutic value of candidate reactivators in animal models before they can be considered for human use. nih.gov Research involving rats exposed to organophosphate poisoning has demonstrated that the administration of certain this compound compounds can significantly improve survival rates and reduce poisoning symptoms compared to untreated control groups. The evaluation process involves various animal species and multiple types of organophosphates administered through different routes to test the treatment regimens comprehensively. nih.gov Key parameters such as physiological, biochemical, and clinical signs are extensively monitored, alongside the concentrations of the organophosphate and the oxime reactivator. nih.gov Successful preclinical evaluations also necessitate mandatory additional studies, including pharmacokinetics, safety pharmacology, and toxicity assessments, to complete the profile of a candidate drug. nih.gov

A significant challenge in treating the central nervous system (CNS) effects of organophosphate poisoning is the inability of standard, charged oxime reactivators to effectively cross the blood-brain barrier (BBB). soton.ac.ukresearchgate.nettandfonline.com This limitation prevents the reactivation of AChE within the brain, leaving it vulnerable to the toxic effects of nerve agents. soton.ac.ukresearchgate.net To address this, research has focused on designing novel, uncharged hybrid reactivators that can penetrate the CNS. soton.ac.ukresearchgate.net

The core strategy involves creating lipophilic, uncharged molecules that can more easily traverse the BBB. soton.ac.uk One promising approach utilizes the 3-hydroxypyridine (B118123) aldoxime moiety as the reactivating functional group. soton.ac.uk This specific structure is favored because it is uncharged, which is a key property for facilitating BBB crossing. soton.ac.uk

To enhance the efficacy of these uncharged reactivators, they are often designed as "hybrid" molecules. soton.ac.ukresearchgate.net These hybrids consist of the uncharged reactivating function (like 3-hydroxypyridine aldoxime) connected via a flexible linker to a peripheral site ligand (PSL). soton.ac.ukresearchgate.net The PSL, which can be a moiety like tacrine (B349632), is designed to interact with aromatic residues at the entrance of the enzyme's active site gorge, thereby increasing the reactivator's affinity for the inhibited AChE. soton.ac.ukresearchgate.net This enhanced affinity must be carefully balanced to avoid creating a competitive inhibitor. soton.ac.uk

An example of such a hybrid reactivator, KM297, which combines a tetrahydroacridine moiety with a pyridinaldoxime, was shown in an in vitro human BBB model to have an endothelial permeability coefficient twice that of the standard charged oxime, pralidoxime. nih.gov This demonstrates the potential of the uncharged hybrid design to improve CNS penetration. nih.gov The ultimate goal is to develop reactivators that can not only cross the BBB but also effectively position themselves within the active site of the inhibited enzyme to achieve efficient reactivation. soton.ac.uk

Organophosphate poisoning leads to severe neurological damage primarily through the irreversible inhibition of acetylcholinesterase (AChE), causing a toxic accumulation of acetylcholine in both the peripheral and central nervous systems. researchgate.netnih.gov This results in a cholinergic crisis that can lead to status epilepticus (prolonged seizures), widespread neuronal injury, and long-term neuropsychiatric and neurological impairments. nih.govresearchgate.net

The primary neuroprotective role of this compound and its analogs in this context is the reactivation of inhibited AChE. researchgate.net By restoring the normal function of AChE, these compounds help to reduce the overstimulation of cholinergic receptors, which is the root cause of the neurotoxic cascade. nih.govresearchgate.net Achieving AChE reactivation within the central nervous system (CNS) is critical for survival and for mitigating brain damage. researchgate.net

Research has focused on developing reactivators that can effectively cross the blood-brain barrier (BBB) to exert their protective effects directly within the brain. researchgate.nettandfonline.com Uncharged hybrid reactivators, which combine a BBB-penetrating structure with an oxime functional group, are a key area of investigation. soton.ac.ukresearchgate.net In animal models, the administration of antidotes, including oximes, is a cornerstone of therapy. researchgate.net Studies have shown that when AChE reactivation is successfully achieved in the CNS, there are good therapeutic effects and improved survival rates in poisoned animals. researchgate.net

Beyond simple reactivation, effective neuroprotection in OP intoxication models often requires a multi-drug approach. nih.gov This can include the co-administration of anticholinergic drugs like atropine (B194438) to block muscarinic receptors and anticonvulsants such as benzodiazepines to control seizures. nih.govresearchgate.net These supportive therapies help to manage the symptoms and prevent the secondary neuronal damage that results from prolonged excitotoxicity. nih.gov

Blood-Brain Barrier (BBB) Penetration and Design of Uncharged Hybrid Reactivators

Antimicrobial Activities of this compound Derivatives

Derivatives of pyridine, the core scaffold of this compound, are recognized for their wide range of pharmacological activities, including antimicrobial effects. nih.govresearchgate.net Research has explored the synthesis of various pyridine derivatives and evaluated their efficacy against different microbial strains. nih.govnih.gov These studies often involve modifying the pyridine ring with various functional groups to enhance biological activity. nih.gov The antimicrobial potential of these compounds is a significant area of interest in the development of new therapeutic agents. nih.govnih.gov

Derivatives based on the pyridine scaffold have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govnih.gov

In one study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested. nih.gov Initial modifications showed moderate activity primarily against S. aureus, with Minimum Inhibitory Concentrations (MICs) between 32–64 μg/ml. nih.gov Further structural optimization, including the introduction of a fluorine atom to the pyridine ring, significantly enhanced the antibacterial activity against five tested Gram-positive bacteria. nih.gov Specifically, compounds 21b , 21d , and 21f from this series showed significant inhibitory effects against a variety of bacteria, including S. aureus. nih.gov

Another study reported on N-alkylated pyridine-based organic salts. nih.gov Among these, compound 66 was most effective, inhibiting S. aureus and E. coli by 56% and 55% respectively at a concentration of 100 μg/mL. nih.gov

The table below summarizes the antibacterial activity of selected pyridine derivatives.

| Compound Series | Target Bacteria | Key Findings | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinones | S. aureus, E. faecalis, B. subtilis | Initial derivatives showed moderate activity (MIC = 32-64 µg/ml) against S. aureus. Fluorinated derivatives (21b, 21d, 21f ) exhibited significantly increased activity against several Gram-positive bacteria. | nih.gov |

| N-alkylated pyridine-based salts | S. aureus, E. coli | Compound 66 showed 56% inhibition against S. aureus and 55% against E. coli at 100 µg/mL. | nih.gov |

Derivatives of this compound have also been investigated for their potential as antifungal agents. sioc-journal.cnasianpubs.org A study focused on novel 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763) oxime esters demonstrated significant efficacy against plant pathogenic fungi. sioc-journal.cn The research involved synthesizing a series of these compounds and evaluating their ability to inhibit mycelial growth. sioc-journal.cn

The results highlighted two compounds in particular:

O-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime (3h)

O-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime (3j)

These derivatives exhibited potent antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea. sioc-journal.cn The half-maximal effective concentrations (EC₅₀) were notably low, indicating high potency. sioc-journal.cn For instance, against S. sclerotiorum, compound 3j had an EC₅₀ value of 4.81 μg/mL, and compound 3h had an EC₅₀ of 5.07 μg/mL. sioc-journal.cn Against B. cinerea, compound 3h was also highly active with an EC₅₀ of 4.98 μg/mL. sioc-journal.cn

Additionally, other research has confirmed the antifungal potential of various pyridine derivatives against human pathogens like Candida albicans. nih.govasianpubs.orgscirp.org One study found that newly synthesized imidazo[1,2-a]pyridine (B132010) derivatives were active against a resistant strain of C. albicans, with four compounds showing Minimum Inhibitory Concentrations (MICs) below 300 μmol/L. scirp.org

The table below presents the antifungal activity of specific this compound derivatives against plant pathogens.

| Compound | Fungal Strain | EC₅₀ (μg/mL) | Reference |

| 3h | Sclerotinia sclerotiorum | 5.07 | sioc-journal.cn |

| 3j | Sclerotinia sclerotiorum | 4.81 | sioc-journal.cn |

| 3h | Botrytis cinerea | 4.98 | sioc-journal.cn |

| 3j | Botrytis cinerea | 5.44 | sioc-journal.cn |

| 3l | Botrytis cinerea | 6.34 | sioc-journal.cn |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of pyridine derivatives. nih.govnih.govnih.gov These studies analyze how modifications to the chemical structure influence biological activity, guiding the design of more effective compounds. nih.gov

For a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, SAR analysis revealed several key insights. nih.gov It was found that modifications on the C ring of the structure led to compounds with better antibacterial activities than the initial set of derivatives. nih.gov A pivotal finding was that the introduction of a fluorine atom into the pyridine ring (B ring) significantly enhanced antibacterial activity against a panel of five Gram-positive bacteria. nih.gov This suggests that electronegative substituents on the pyridine core can be highly beneficial for potency. nih.gov

In another study on N-alkylated pyridine-based salts, the length of the alkyl chain was a critical determinant of activity. mdpi.com Although this study focused on pyridine-4-aldoxime (B7857832), its findings are relevant to the broader class of pyridine aldoximes. The most effective antibacterial compounds were those with alkyl chains of 12, 14, or 16 carbons (C12, C14, C16). mdpi.com The C14 analogue showed versatility, while the C16 analogue was particularly effective against Gram-positive strains. mdpi.com Chains that were shorter or longer resulted in diminished antibacterial effects. mdpi.com

SAR studies on pyridine derivatives with antiproliferative activity also provide relevant insights, indicating that the number and position of substituents like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups can enhance biological effects, whereas bulky groups or halogens might decrease activity in some contexts. nih.gov This highlights the importance of substituent choice and placement on the pyridine scaffold for achieving desired biological outcomes. nih.gov

Antifungal Activities

Antioxidant Properties and Cellular Protection Mechanisms

Derivatives of pyridine have been noted for their antioxidant activities. researchgate.netresearchgate.netjchemrev.com Research into the antioxidant properties of this compound, also known as nicotinaldehyde oxime, has indicated its role in shielding cellular components from oxidative damage. Studies suggest that it may exert neuroprotective effects by modulating oxidative stress pathways and diminishing the production of reactive oxygen species (ROS). The antioxidant capabilities of pyridine derivatives are often attributed to their ability to scavenge free radicals. researchgate.net

The antioxidant activity of some novel thiazolo[4,5-b]pyridine (B1357651) derivatives was assessed in one study using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. pensoft.net Similarly, certain oxime compounds, such as butane-2,3-dionethiosemicarbazone, have demonstrated significant scavenging activities against various free radicals, including hydrogen peroxide and nitric oxide. researchgate.net The antioxidant potential of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives has also been investigated, with findings suggesting that compounds featuring electron-donating groups on their aromatic rings exhibit higher antioxidant activity. gavinpublishers.com

Anti-inflammatory Potential

Pyridine oxime derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory effects. researchgate.netresearchgate.netrsc.orgmdpi.cominnovareacademics.in The pyridine scaffold itself is a component of many compounds known for their anti-inflammatory properties. jchemrev.com For instance, derivatives of 3-hydroxy-pyridine-4-one, which are iron chelators, have demonstrated significant anti-inflammatory activity in studies using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The mechanism for this anti-inflammatory effect may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

Research on pyrazolo-pyridine analogs has shown their potential to regulate inflammation by assessing their impact on pro- and anti-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-10. x-mol.net Some of these analogs also exhibited significant in vitro and in silico inhibition of COX-2, a key enzyme in the inflammatory process. x-mol.net Similarly, novel 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors with anti-inflammatory and antioxidant activity. nih.gov